
1-Butoxy-3-methoxypropan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxy-3-methoxypropan-2-OL is an organic compound with the molecular formula C₈H₁₈O₃ and a molecular weight of 162.227 g/mol . It is a colorless liquid with a density of 0.947 g/cm³ and a boiling point of 229.9°C at 760 mmHg . This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
1-Butoxy-3-methoxypropan-2-OL can be synthesized through several methods. One common synthetic route involves the reaction of butyl glycidyl ether with methanol in the presence of sodium methylate as a catalyst . The reaction conditions typically include a controlled temperature and pressure to ensure optimal yield and purity of the product.
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high efficiency and cost-effectiveness. The use of advanced catalysts and optimized reaction parameters can further enhance the production process.
Analyse Chemischer Reaktionen
1-Butoxy-3-methoxypropan-2-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
Oxidation: When subjected to oxidation, this compound can form corresponding aldehydes or carboxylic acids depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: Substitution reactions may involve the replacement of the butoxy or methoxy groups with other functional groups, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Butoxy-3-methoxypropan-2-OL has a wide range of applications in scientific research and industry:
Biology: The compound’s properties make it suitable for use in biological assays and experiments, particularly in studies involving cell membranes and lipid interactions.
Medicine: Research has explored its potential as a pharmaceutical intermediate, contributing to the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-Butoxy-3-methoxypropan-2-OL involves its interaction with various molecular targets and pathways. In corrosion inhibition, for example, the compound adsorbs onto metal surfaces, forming a protective film that prevents oxidation and degradation . This protective layer acts as a barrier, reducing the rate of corrosion and extending the lifespan of the metal.
Vergleich Mit ähnlichen Verbindungen
1-Butoxy-3-methoxypropan-2-OL can be compared with other similar compounds, such as:
1-Methoxy-2-propanol:
1-(2-butoxy-1-methylethoxy)propan-2-ol: This compound shares similar solvent properties and is used in various industrial applications.
The uniqueness of this compound lies in its specific combination of butoxy and methoxy groups, which confer distinct chemical and physical properties that are advantageous in certain applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable substance for various scientific and industrial processes.
Eigenschaften
CAS-Nummer |
13021-51-7 |
|---|---|
Molekularformel |
C8H18O3 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1-butoxy-3-methoxypropan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-3-4-5-11-7-8(9)6-10-2/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
PDOHSQUJDZJZOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC(COC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate](/img/structure/B13991468.png)
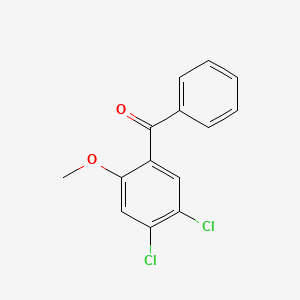
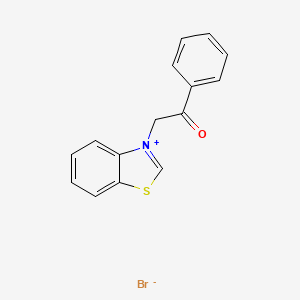

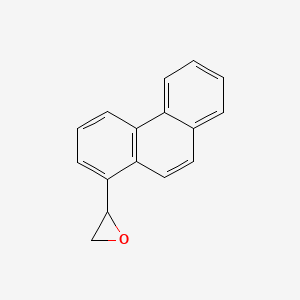
![1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid](/img/structure/B13991523.png)

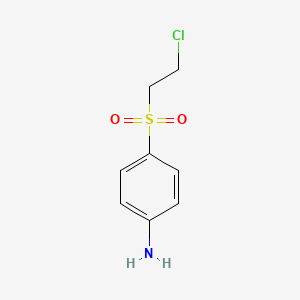
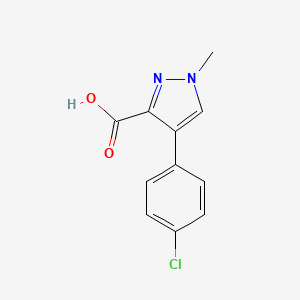
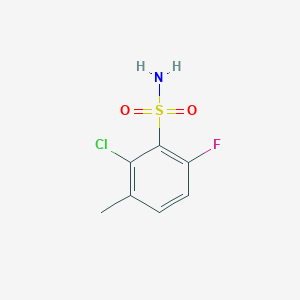
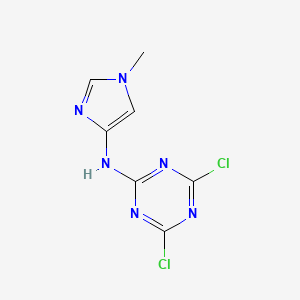
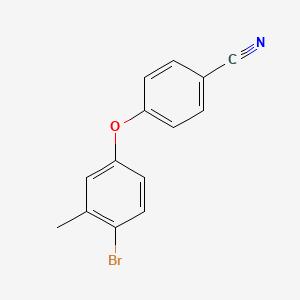
![6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine](/img/structure/B13991551.png)
![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)
